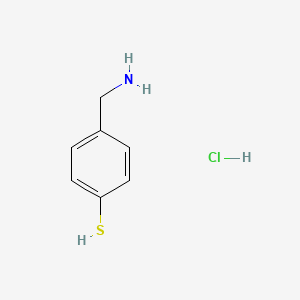

4-(Aminomethyl)-benzenethiol hydrochloride

Description

4-(Aminomethyl)-benzenethiol hydrochloride is an organic compound with the molecular formula C7H9NS·HCl It is a derivative of benzenethiol, featuring an aminomethyl group at the para position

Properties

IUPAC Name |

4-(aminomethyl)benzenethiol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4,9H,5,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIJDZTZVZJWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)S.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-benzenethiol hydrochloride typically involves the reaction of 4-(Aminomethyl)-benzenethiol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:

C7H9NS+HCl→C7H9NS⋅HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-benzenethiol hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or alcohols can react with the aminomethyl group under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: The corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-benzenethiol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-benzenethiol hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Aminomethyl)-benzonitrile hydrochloride: Similar structure but with a nitrile group instead of a thiol group.

4-(Aminomethyl)-phenol hydrochloride: Similar structure but with a hydroxyl group instead of a thiol group.

4-(Aminomethyl)-benzaldehyde hydrochloride: Similar structure but with an aldehyde group instead of a thiol group.

Uniqueness

4-(Aminomethyl)-benzenethiol hydrochloride is unique due to the presence of both an aminomethyl group and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research.

Biological Activity

4-(Aminomethyl)-benzenethiol hydrochloride, also known as 4-aminobenzenethiol hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C7H10ClN and a molecular weight of 161.62 g/mol. Its structure features an amino group and a thiol group attached to a benzene ring, which contributes to its reactivity and biological properties.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiviral Activity : Recent studies indicate that derivatives of 4-(aminomethyl)-benzenethiol are effective against viruses such as Ebola and Marburg. These compounds have shown promising results in inhibiting viral entry into host cells, making them potential candidates for antiviral therapies .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

- Anticancer Potential : Research has highlighted the compound's potential in cancer therapy. It has been associated with the inhibition of tumor growth in various cancer cell lines, suggesting its utility in developing anticancer drugs .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which play crucial roles in physiological processes. Its binding affinity for CAs suggests potential applications in treating conditions related to dysregulated enzyme activity .

- Cell Membrane Disruption : The thiol group in the compound interacts with membrane proteins, leading to alterations in membrane integrity and function. This disruption is particularly relevant in its antimicrobial activity.

Case Studies

- Ebola Virus Inhibition : A study reported that certain derivatives of 4-(aminomethyl)-benzenethiol effectively inhibited the entry of the Ebola virus into Vero cells. Compounds were tested against both EBOV and MARV pseudoviruses, showing EC50 values below 10 µM, indicating strong antiviral potential .

- Antitumor Activity : In vivo studies demonstrated that selected derivatives exhibited significant antitumor effects against mouse lymphoid leukemia models. However, some compounds showed limited activity against specific cancer types, highlighting the need for further optimization .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.